

Technical Whitepaper: Spectroscopic Characterization of 3,5-Dinitroanisole

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Compound of Interest

Compound Name: 3,5-Dinitroanisole

CAS No.: 5327-44-6

Cat. No.: B1346779

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Executive Summary

3,5-Dinitroanisole (3,5-DNA) serves as a critical model compound in physical organic chemistry, particularly in the study of nucleophilic aromatic substitution (

) and the formation of Meisenheimer complexes. Unlike its isomer 2,4-DNAN, which is utilized primarily as an insensitive melt-cast explosive ingredient, 3,5-DNA is characterized by its

effective symmetry (planar projection), rendering it an ideal substrate for spectroscopic calibration and mechanistic studies.

This guide details the structural elucidation of 3,5-DNA through Nuclear Magnetic Resonance (

H,

C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

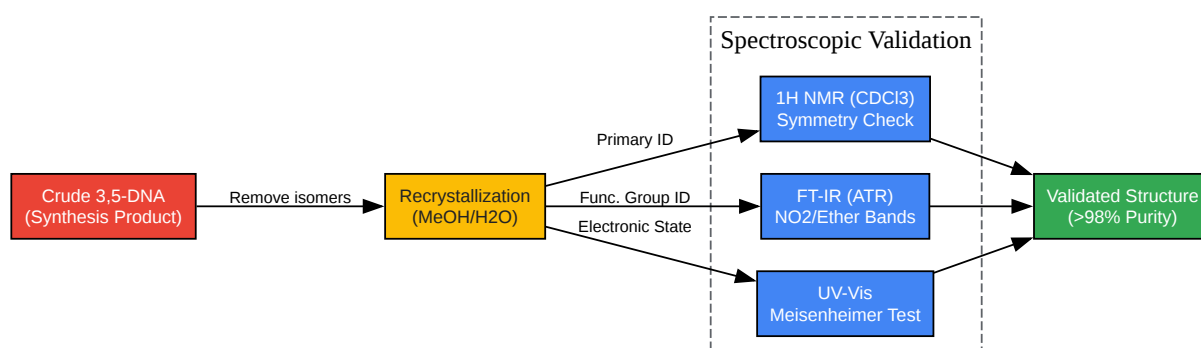
Structural Logic & Symmetry Analysis

The spectroscopic signature of 3,5-DNA is defined by its symmetry. The molecule possesses a plane of symmetry passing through the methoxy group and the C1-C4 axis of the benzene ring.

- Implication for NMR: The protons at positions 2 and 6 are chemically equivalent, simplifying the splitting patterns compared to the asymmetric 2,4-isomer.
- Implication for Reactivity: The C2, C4, and C6 positions are activated by the electron-withdrawing nitro groups, but the C4 position is sterically distinct, flanked by two nitro groups.

Analytical Workflow

The following diagram outlines the logical flow for validating the identity of 3,5-DNA.



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Figure 1: Analytical workflow for the purification and validation of **3,5-Dinitroanisole**.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing 3,5-DNA from the 2,4-isomer. The symmetry of 3,5-DNA results in a simple 3-signal proton spectrum.

Proton NMR (^1H)

Solvent: Chloroform-d (

) Reference: TMS (

0.00 ppm)

| Chemical Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
|-------------------------|---------------|-------------|------------|--|
| 8.70 – 8.85 | Triplet (Hz) | 1H | H-4 | Most deshielded proton. Located between two electron-withdrawing groups. |
| 7.90 – 8.05 | Doublet (Hz) | 2H | H-2, H-6 | Chemically equivalent. Ortho to (shielding) and ortho to (deshielding). |
| 4.00 – 4.05 | Singlet | 3H | -OCH | Characteristic methoxy resonance. |

Interpretation: The key differentiator is the H-4 proton.^[1] Being flanked by two nitro groups, it experiences significant deshielding anisotropy. The coupling constant (

Hz) represents meta-coupling between H-4 and H-2/6.

- Contrast: 2,4-Dinitroanisole would show three distinct aromatic signals (d, dd, d) due to lack of symmetry.

Carbon NMR (C)

Solvent:

[2]

| Chemical Shift (, ppm) | Assignment | Type |
|-------------------------|------------|--|
| 160.5 | C-1 | Quaternary (). Deshielded by oxygen. |
| 149.0 | C-3, C-5 | Quaternary (). Deshielded by nitro groups. |
| 118.5 | C-4 | Methine (). Between nitro groups.[2][3][4][5][6][7][8][9][10] |
| 110.2 | C-2, C-6 | Methine (). Ortho to methoxy. |
| 57.0 | -OCH | Methyl carbon. |

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the strong dipoles of the nitro groups. Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber () | Intensity | Vibrational Mode | Notes |
|----------------|-----------|------------------|--|
| 3100 – 3080 | Weak | | Aromatic C-H stretch. |
| 1535 – 1550 | Strong | | Asymmetric nitro stretch. Diagnostic band. |
| 1340 – 1355 | Strong | | Symmetric nitro stretch. Diagnostic band. |
| 1260 – 1280 | Medium | | Asymmetric ether stretch. |
| 1020 – 1040 | Medium | | Symmetric ether stretch. |

Causality: The shift of the nitro bands compared to nitrobenzene (1520/1345) is due to the combined inductive effects of the second nitro group and the resonance donation of the methoxy group.

Electronic Spectroscopy (UV-Vis) & Meisenheimer Complexes

3,5-DNA is a pale yellow solid, absorbing primarily in the UV region. However, its most significant application is the formation of Meisenheimer complexes (sigma-complexes) upon reaction with nucleophiles (e.g., methoxide, hydroxide).

Neutral Species

- Solvent: Acetonitrile or Methanol[11]
- λ : ~300–330 nm
- Transition:

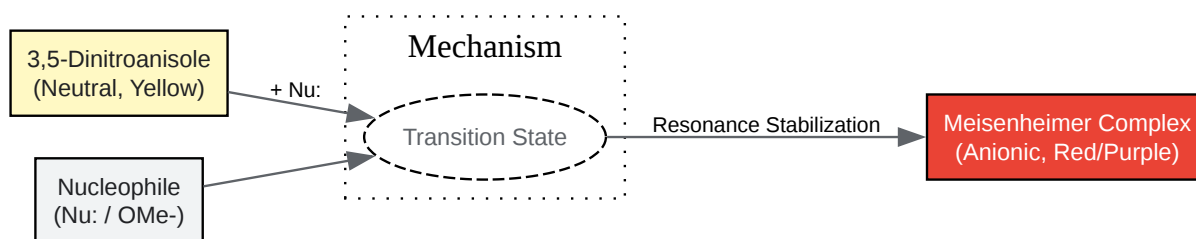
and

of the nitroaromatic system.

Meisenheimer Complex (Colorimetric Detection)

When treated with a base (e.g., NaOMe), the nucleophile attacks the electron-deficient ring (usually at C-2 or C-4), disrupting aromaticity and forming a resonance-stabilized anionic complex.

- Visual Change: Pale Yellow
Deep Red/Purple.
- (Complex): 480 – 520 nm (Broad charge-transfer band).



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Figure 2: Reaction pathway for the formation of the colored Meisenheimer complex.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp resolution of meta-coupling.

- Mass: Weigh 10–15 mg of dry 3,5-DNA.
- Solvent: Add 0.6 mL of
(Chloroform-d, 99.8% D).
 - Note: If solubility is poor due to high purity crystal lattice energy, use DMSO-

, but expect solvent residual peaks at

2.50.

- Filtration: If the solution is cloudy, filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Acquisition: Run standard proton sequence (16 scans) and carbon sequence (256+ scans).

Protocol B: In-Situ Generation of Meisenheimer Complex (UV-Vis)

For demonstrating charge-transfer bands.

- Stock Solution: Prepare a

M solution of 3,5-DNA in Acetonitrile.
- Base Solution: Prepare a 1.0 M solution of NaOH or NaOMe in Methanol.
- Measurement:
 - Fill a quartz cuvette with the Stock Solution.
 - Record the baseline spectrum (200–800 nm).
 - Add 1 drop (~20

L) of Base Solution.
 - Invert to mix and immediately record the spectrum again.
 - Observation: A strong hyperchromic shift in the visible region (480–520 nm) confirms the complex formation.

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